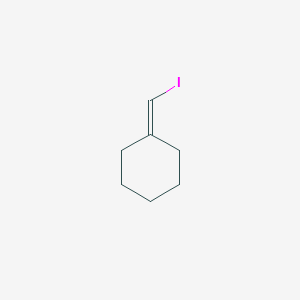
Cyclohexane, (iodomethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexane, (iodomethylene)- can be synthesized through the iodination of cyclohexylmethanol. The reaction typically involves the use of iodine (I2) and a suitable oxidizing agent such as phosphorus trichloride (PCl3) or triphenylphosphine (PPh3). The reaction is carried out under reflux conditions in an inert solvent like dichloromethane (CH2Cl2).
Industrial Production Methods: While specific industrial production methods for cyclohexane, (iodomethylene)- are not well-documented, the general approach involves large-scale iodination reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions: Cyclohexane, (iodomethylene)- undergoes various chemical reactions, including:
Substitution Reactions: The iodomethylene group can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to cyclohexylmethane using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of cyclohexane, (iodomethylene)- can lead to the formation of cyclohexylmethanol or cyclohexanone, depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Substitution: Cyclohexylmethanol, cyclohexylamine.
Reduction: Cyclohexylmethane.
Oxidation: Cyclohexylmethanol, cyclohexanone.
Scientific Research Applications
Cyclohexane, (iodomethylene)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized cyclohexane derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of cyclohexane, (iodomethylene)- involves its reactivity with various nucleophiles and electrophiles. The iodomethylene group is highly reactive, making it a suitable candidate for substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Cyclohexane: A simple cycloalkane with the formula C6H12, used as a solvent and in the production of nylon.
Cyclohexylmethanol: An alcohol derivative of cyclohexane, used in organic synthesis.
Cyclohexylamine: An amine derivative of cyclohexane, used in the production of rubber chemicals and pesticides.
Uniqueness: Cyclohexane, (iodomethylene)- is unique due to the presence of the iodomethylene group, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
23904-33-8 |
|---|---|
Molecular Formula |
C7H11I |
Molecular Weight |
222.07 g/mol |
IUPAC Name |
iodomethylidenecyclohexane |
InChI |
InChI=1S/C7H11I/c8-6-7-4-2-1-3-5-7/h6H,1-5H2 |
InChI Key |
RKHNNHCGGWQSDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CI)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















